molecular formula C18H20N6O2 B12181833 N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12181833
M. Wt: 352.4 g/mol
InChI Key: DJLNTRRYRIRXJW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolopyridazinyl moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2-methoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxamide

Uniqueness

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to the presence of the triazolopyridazinyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-15-7-3-2-6-14(15)20-18(25)13-5-4-10-23(11-13)17-9-8-16-21-19-12-24(16)22-17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,20,25)

InChI Key

DJLNTRRYRIRXJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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